SB 415286

Catalog No.
S542620
CAS No.
264218-23-7
M.F
C16H10ClN3O5
M. Wt
359.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB 415286

CAS Number

264218-23-7

Product Name

SB 415286

IUPAC Name

3-(3-chloro-4-hydroxyanilino)-4-(2-nitrophenyl)pyrrole-2,5-dione

Molecular Formula

C16H10ClN3O5

Molecular Weight

359.72 g/mol

InChI

InChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23)

InChI Key

PQCXVIPXISBFPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione, SB 415286, SB-415286, SB415286

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-]

Description

The exact mass of the compound 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione is 359.0309 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Regulation of Glucose Transport and Glycogen Synthase

Specific Scientific Field: Biochemistry and Endocrinology

Summary of the Application: SB 415286 has been used to explore the role of glycogen synthase kinase-3 (GSK3) in the regulation of glucose transport and glycogen synthase. GSK3 is inactivated by insulin and lithium, and like insulin, lithium also activates glycogen synthase (GS) via inhibition of GSK3 .

Methods of Application or Experimental Procedures: In the studies, lithium and SB 415286 were used as selective GSK3 inhibitors to establish the importance of GSK3 in the hormonal activation of glucose transport in terms of its effect on GS in L6 myotubes and 3T3-L1 adipocytes .

Results or Outcomes: Insulin, lithium, and SB 415286 all induced a significant inhibition of GSK3, which was associated with a marked dephosphorylation and activation of GS. In L6 myotubes, SB 415286 induced a much greater activation of GS (6.8-fold) compared to that elicited by insulin (4.2-fold) or lithium (4-fold) .

Reduction of Systemic Inflammation

Specific Scientific Field: Immunology and Pharmacology

Summary of the Application: SB 415286 has been found to reduce the systemic inflammation induced by endotoxic shock in a rat model of acute colitis .

Results or Outcomes: The administration of SB 415286 resulted in a reduction of systemic inflammation in the rat model .

Promotion of Axonal Growth and Recovery of Injured Adult CNS Neurons

Specific Scientific Field: Neuroscience

Summary of the Application: SB 415286 has been shown to increase axonal growth and promote the recovery of injured adult central nervous system (CNS) neurons .

Results or Outcomes: The administration of SB 415286 resulted in increased axonal growth and promoted the recovery of injured adult CNS neurons .

Inhibition of Cell Proliferation

Specific Scientific Field: Cell Biology and Oncology

Summary of the Application: SB 415286 has been used to study the effect of glycogen synthase kinase-3 (GSK3) inhibition on cell proliferation, particularly in neuroblastoma cells .

Results or Outcomes: The administration of SB 415286 resulted in the inhibition of cell proliferation in neuroblastoma cells .

Dysregulation of Protein Kinase GSK-3

Specific Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: SB 415286 has been used to study the dysregulation of the protein kinase glycogen synthase kinase 3 (GSK-3) in the development of type 2 diabetes mellitus . GSK-3 protein expression and kinase activity are elevated in diabetes, while selective GSK-3 inhibitors have shown promise as modulators of glucose metabolism and insulin sensitivity .

Results or Outcomes: The administration of SB 415286 resulted in the modulation of glucose metabolism and insulin sensitivity, showing promise in the treatment of type 2 diabetes mellitus .

Regulation of Glucose Metabolism

Summary of the Application: SB 415286 has been used to evaluate the role of GSK-3 in controlling glucose metabolism . Acute treatment of cultured human skeletal muscle cells with SB 415286 resulted in a dose-dependent activation of glycogen synthase (GS) .

Methods of Application or Experimental Procedures: In the studies, cultured human skeletal muscle cells were acutely treated with SB 415286, and the effects on GS were observed .

Results or Outcomes: Acute treatment of cultured human skeletal muscle cells with SB 415286 resulted in a dose-dependent activation of GS, with a maximally effective concentration of approximately 2 μmol/l .

SB 415286 is a synthetic organic compound known for its potent inhibitory effects on glycogen synthase kinase-3, an important enzyme involved in various cellular processes, including metabolism and cell signaling. The IUPAC name for SB 415286 is 3-[(3-chloro-4-hydroxyphenyl)amino]-4-(2-nitrophenyl)pyrrole-2,5-dione. It is characterized by a molecular weight of 359.72 Da and has the CAS registry number 264218-23-7. This compound is particularly notable for being equipotent at both the alpha and beta isoforms of glycogen synthase kinase-3, making it a valuable tool in pharmacological research aimed at understanding the role of this kinase in various diseases and biological processes .

There is no scientific literature readily available on the mechanism of action of this specific compound. N-aryl maleimides, the class this compound belongs to, can exhibit various biological activities depending on their structure. Some N-aryl maleimides have been studied for their potential antitumor and antibacterial properties []. However, the presence of the specific substituents in this compound and their influence on biological activity require further investigation.

Due to the lack of research on this specific compound, safety information is not available. However, N-aryl maleimides can exhibit some degree of toxicity []. The presence of a nitro group might also raise concerns about potential explosive properties under specific conditions. It is advisable to handle this compound with caution and consult with a qualified chemist for proper safety protocols if handling this material becomes necessary.

SB 415286 functions primarily as a competitive inhibitor of glycogen synthase kinase-3 by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. This inhibition alters downstream signaling pathways that are critical for cell cycle regulation and apoptosis. The compound has been shown to induce cell cycle arrest in various cell lines, specifically causing G2/M phase arrest through mechanisms involving the phosphorylation of cyclin-dependent kinase 2 and cyclin B .

The biological activity of SB 415286 extends to its ability to induce apoptosis, particularly in leukemic cells, through a mitochondria-dependent pathway. In studies involving neuroblastoma cell lines, SB 415286 has demonstrated significant antiproliferative effects, similar to those observed with lithium, another GSK-3 inhibitor. Notably, SB 415286 enhances the expression of SIRT2, a protein implicated in regulating cell proliferation and apoptosis . The compound's neuroprotective properties also highlight its potential in treating neurodegenerative diseases by preventing neuronal cell death induced by neurotoxins .

The synthesis of SB 415286 involves multiple steps typically associated with organic synthesis techniques. The precise synthetic route may vary, but it generally includes the formation of the pyrrole ring and subsequent functionalization to introduce the chloro and nitro groups. Detailed methodologies can be found in chemical literature focused on small molecule synthesis or specific studies regarding GSK-3 inhibitors .

SB 415286 is primarily used in research settings to investigate the role of glycogen synthase kinase-3 in various biological contexts. Its applications include:

  • Cancer Research: Investigating mechanisms of cancer cell proliferation and apoptosis.
  • Neurodegenerative Disease Studies: Exploring neuroprotective effects and potential therapeutic applications in conditions like Alzheimer's disease.
  • Metabolic Studies: Understanding glycogen metabolism and its regulation through GSK-3 inhibition .

Interaction studies involving SB 415286 have focused on its effects on various cellular pathways mediated by glycogen synthase kinase-3 inhibition. These studies have revealed that SB 415286 can modulate signaling pathways related to cell growth, differentiation, and apoptosis. For instance, it has been shown to interact with proteins involved in the cell cycle, such as cyclins and cyclin-dependent kinases, leading to altered cellular responses under stress conditions .

Several compounds exhibit structural or functional similarities to SB 415286, particularly those that also act as glycogen synthase kinase-3 inhibitors. A comparison of these compounds highlights the unique aspects of SB 415286:

Compound NameStructure TypePotency (Ki)Unique Features
SB 216763Maleimide9 nMStructurally distinct from SB 415286; also a GSK-3 inhibitor
LithiumInorganic compoundN/ANon-selective; affects multiple signaling pathways
AR-A014418Pyrrole derivative10 nMSelective for GSK-3 beta; different pharmacological profile

SB 415286 is distinguished by its high selectivity for both isoforms of glycogen synthase kinase-3 and its specific impact on apoptotic pathways without affecting mitochondrial release factors . This makes it a particularly valuable compound for elucidating the role of glycogen synthase kinase-3 in cellular signaling.

SB 415286 demonstrates exceptionally potent inhibitory activity against glycogen synthase kinase-3 through a well-characterized binding mechanism. The compound exhibits a binding affinity characterized by an inhibition constant (Ki) of 31 nanomolar for glycogen synthase kinase-3 alpha and an inhibitory concentration 50 (IC50) of 78 nanomolar for the same isoform [1] [2]. The compound shows similar potency against glycogen synthase kinase-3 beta, indicating equipotent inhibition of both major isoforms of this critical serine/threonine kinase [1] [3].

The binding kinetics of SB 415286 reveal rapid association with the target enzyme, followed by stable complex formation. Unlike some glycogen synthase kinase-3 inhibitors that exhibit slow-binding or irreversible inhibition characteristics, SB 415286 demonstrates reversible inhibition kinetics [4]. This reversibility is advantageous for pharmacological applications, as it allows for more predictable dose-response relationships and reduced potential for off-target effects.

The inhibitory mechanism involves direct interaction with the glycogen synthase kinase-3 active site, where SB 415286 forms a stable enzyme-inhibitor complex. The compound effectively blocks the phosphorylation of downstream substrates, including glycogen synthase, beta-catenin, and tau protein, thereby modulating multiple cellular signaling pathways [1] [5]. The functional consequence of this inhibition is demonstrated by the compound's ability to stimulate glycogen synthesis in human liver cells with an effective concentration 50 (EC50) of 2.9 micromolar [1] [6].

Adenosine Triphosphate-Competitive Inhibition Properties

SB 415286 functions as a classic adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding to the nucleotide-binding pocket of glycogen synthase kinase-3 [1] [2] [7]. This competitive mechanism has been demonstrated through kinetic analysis showing that the inhibitory effects of SB 415286 can be overcome by increasing adenosine triphosphate concentrations, consistent with competitive inhibition patterns [8] [9].

The adenosine triphosphate-competitive nature of SB 415286 is facilitated by its maleimide-based chemical structure, which allows the compound to occupy the adenosine triphosphate-binding site effectively [1] [10]. The compound binds to the same pocket that normally accommodates the adenine moiety of adenosine triphosphate, preventing the natural substrate from accessing its binding site and thereby blocking the phosphoryl transfer reaction [11] [12].

The adenosine triphosphate-binding site of glycogen synthase kinase-3 is located at the interface between the amino-terminal and carboxyl-terminal lobes of the kinase domain [11] [12]. This pocket is characterized by a hinge region that forms critical interactions with adenosine triphosphate and adenosine triphosphate-competitive inhibitors. SB 415286 exploits these same interaction networks, forming hydrogen bonds with key residues in the hinge region while occupying the adenine-binding pocket [8] [13].

The competitive inhibition mechanism of SB 415286 ensures that its inhibitory potency is dependent on the intracellular adenosine triphosphate concentration. This relationship is particularly relevant in cellular contexts where adenosine triphosphate levels may vary, potentially affecting the compound's inhibitory efficacy. The competitive nature also means that SB 415286 does not permanently modify the enzyme, allowing for reversible inhibition that can be modulated by changing compound concentrations [7] [4].

Selective Inhibition Profile Among Kinases

SB 415286 exhibits remarkable selectivity for glycogen synthase kinase-3 compared to other protein kinases, a critical characteristic that distinguishes it from many other kinase inhibitors. Comprehensive selectivity profiling against a panel of 24 diverse protein kinases reveals that SB 415286 shows minimal inhibitory activity against non-target kinases, with inhibitory concentration 50 values exceeding 10 micromolar for all tested off-targets [1] [9]. This represents at least a 128-fold selectivity margin compared to its potency against glycogen synthase kinase-3.

The selectivity profile encompasses major kinase families including cyclin-dependent kinases, protein kinase A, protein kinase C, and casein kinases [1] [14]. Notably, SB 415286 demonstrates minimal cross-reactivity with protein kinase C, despite some structural similarities in their adenosine triphosphate-binding sites [14]. This selectivity is particularly important given the widespread distribution and diverse functions of protein kinase C isoforms throughout cellular signaling networks.

The molecular basis for this exceptional selectivity lies in the unique structural features of the glycogen synthase kinase-3 adenosine triphosphate-binding site compared to other kinases [11] [15]. The glycogen synthase kinase-3 active site contains distinctive residues and structural elements that create a binding environment specifically complementary to SB 415286's maleimide scaffold [1] [15]. Key selectivity determinants include the specific geometry of the hinge region and the particular arrangement of hydrophobic and polar residues surrounding the adenosine triphosphate-binding pocket [13] [16].

The high selectivity of SB 415286 extends to closely related kinases within the CMGC (cyclin-dependent kinases, mitogen-activated protein kinases, glycogen synthase kinase-3, and casein kinase) family, demonstrating that even subtle structural differences can be exploited to achieve remarkable selectivity [15] [17]. This selectivity profile makes SB 415286 an invaluable pharmacological tool for specifically interrogating glycogen synthase kinase-3 function without confounding effects from inhibition of other kinases.

Structure-Activity Relationship Analysis

The structure-activity relationship of SB 415286 reveals critical molecular features essential for its potent and selective glycogen synthase kinase-3 inhibition. The compound's maleimide core represents the fundamental pharmacophore required for activity, serving as the primary recognition element that interacts with the glycogen synthase kinase-3 adenosine triphosphate-binding site [1] [15] [10]. Removal or significant modification of this maleimide scaffold completely abolishes inhibitory activity, establishing it as an indispensable structural component.

The 3-chloro-4-hydroxyphenyl substituent attached to the maleimide core plays a crucial role in determining both potency and selectivity [1] [15]. The hydroxyl group in the para position contributes to hydrogen bonding interactions with the enzyme, while the chlorine substituent in the meta position provides additional hydrophobic contacts and influences the electronic properties of the phenyl ring [15] [18]. Modifications to this substitution pattern typically result in reduced potency, highlighting the importance of the specific positioning of these functional groups.

The 2-nitrophenyl group represents another critical structural element that significantly impacts both the binding affinity and selectivity profile of SB 415286 [1] [15]. The nitro group's electron-withdrawing properties affect the overall electronic distribution of the molecule, influencing its interaction with the enzyme active site [15] [19]. The ortho position of the nitro group on the phenyl ring is optimal for activity, as alternative positioning patterns lead to decreased potency and altered selectivity profiles.

The amino linker connecting the two aromatic systems provides the appropriate geometric constraints necessary for optimal binding site occupancy [15] [18]. This linker ensures proper spatial orientation of the pharmacophoric elements, allowing simultaneous engagement of multiple binding subsites within the glycogen synthase kinase-3 active site [13] [16]. The specific length and flexibility of this linker are critical determinants of binding affinity and selectivity.

Molecular Docking and Binding Site Interactions

Molecular docking studies of SB 415286 with glycogen synthase kinase-3 reveal detailed insights into the specific intermolecular interactions that govern the compound's high-affinity binding [8] [15] [13]. The primary recognition elements involve hydrogen bonding interactions between SB 415286 and key residues in the enzyme's hinge region, specifically Aspartic acid 133 and Valine 135 [8] [11] [13]. These interactions are formed between the maleimide carbonyl oxygen and amino hydrogen of SB 415286 with the backbone atoms of these hinge residues, mimicking the hydrogen bonding pattern normally established by adenosine triphosphate.

The hydrophobic binding interactions constitute a major component of the binding affinity, involving multiple residues that line the adenosine triphosphate-binding pocket [15] [13] [16]. Critical hydrophobic contacts are formed with Isoleucine 62, Valine 70, Lysine 85, Valine 110, Leucine 188, and Cysteine 199, creating an extensive network of van der Waals interactions that stabilize the enzyme-inhibitor complex [1] [15]. These hydrophobic interactions are essential for achieving the high binding affinity observed for SB 415286 and contribute significantly to its selectivity over other kinases.

The molecular docking models indicate that SB 415286 achieves optimal binding site occupancy by simultaneously engaging multiple binding subsites within the glycogen synthase kinase-3 active site [8] [13]. The compound occupies the adenine-binding pocket through its maleimide core while extending into adjacent hydrophobic regions through its aromatic substituents [13] [16]. This comprehensive binding site occupancy maximizes the number of favorable interactions while minimizing unfavorable contacts, resulting in the observed high-affinity binding.

Electrostatic interactions also contribute to the binding affinity and selectivity of SB 415286 [15] [20]. The compound's electronic distribution, influenced by the electron-withdrawing nitro group and electron-donating hydroxyl group, creates a complementary electrostatic surface that matches the electrostatic potential of the glycogen synthase kinase-3 binding site [15] [13]. These electrostatic complementarities enhance both the binding affinity and the selectivity of SB 415286 for glycogen synthase kinase-3 over other kinases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

359.0308981 g/mol

Monoisotopic Mass

359.0308981 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

264218-23-7

Wikipedia

SB-415286

Dates

Last modified: 08-15-2023
1: Pizarro JG, Folch J, Esparza JL, Jordan J, Pallàs M, Camins A. A molecular
2: Yeste-Velasco M, Folch J, Jiménez A, Rimbau V, Pallàs M, Camins A. GSK-3 beta
3: Pizarro JG, Yeste-Velasco M, Rimbau V, Casadesús G, Smith MA, Pallàs M, Folch
4: MacAulay K, Hajduch E, Blair AS, Coghlan MP, Smith SA, Hundal HS. Use of

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